
2,5-Dichlorobenzophenone
Overview
Description
2,5-Dichlorobenzophenone is a chemical compound with the molecular formula C13H8Cl2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,5-Dichlorobenzophenone involves the Friedel-Crafts aroylation of 1,4-dichlorobenzene using an aroyl halide or aromatic anhydride and at least one Lewis acid . The molar ratio of 1,4-dichlorobenzene to aroyl halide ranges from about 1.2:1 to about 8:1 .Molecular Structure Analysis
The crystal structures of 2,5-Dichlorobenzophenone were obtained by single-crystal X-ray diffraction . The torsion angles in the compounds presented here reveal a significant twist to the molecule in the solid state versus unsubstituted benzophenone .Chemical Reactions Analysis
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .Physical And Chemical Properties Analysis
2,5-Dichlorobenzophenone has a molecular weight of 251.11 . It has a melting point of 87-88°C and a boiling point of 240-260 °C . The density of 2,5-Dichlorobenzophenone is 1.311±0.06 g/cm3 .Scientific Research Applications
Synthesis of Copolymers
2,5-Dichlorobenzophenone is used as a monomer in the synthesis of copolymers. In a study, it was synthesized using 1,4-dichlorbenzene, and subsequently, copolymers of benzoyl-p-phenylene and p-phenylene were prepared . The average molecular weight of the copolymers was improved using a low-molecular-weight polymer cutting method .
Hard Coating Materials
The copolymers synthesized using 2,5-Dichlorobenzophenone are used in the production of hard coating materials . These coatings have applications in various industries, including automotive, aerospace, and electronics, where durable and resistant surfaces are required.
Production of Lorazepam
2,5-Dichlorobenzophenone is used in the synthesis of Lorazepam, a drug of the benzodiazepine group . Lorazepam is commonly used to treat anxiety disorders, insomnia, and other conditions related to stress and tension .
Pharmaceutical Industry
Beyond the production of Lorazepam, 2,5-Dichlorobenzophenone may have broader applications in the pharmaceutical industry. Its chemical properties could make it a useful intermediate in the synthesis of other pharmaceutical compounds .
Research and Development
2,5-Dichlorobenzophenone is used in various research and development applications. Its unique chemical structure makes it a valuable compound in the study of organic chemistry and material science .
Chemical Industry
In the chemical industry, 2,5-Dichlorobenzophenone can be used as an intermediate in the synthesis of other complex organic compounds. Its dichloro and ketone functional groups make it a versatile compound in various chemical reactions .
Safety and Hazards
2,5-Dichlorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The paper “Crystal structures of 2-chloro- and 2,5-dichloro-benzophenones” provides valuable information on the molecular structure of 2,5-Dichlorobenzophenone . Another paper, “Preparation of 2,5-dichlorobenzophenones”, details the synthesis process of this compound .
Mechanism of Action
Mode of Action
It is known that the compound’s structure, which includes two chlorine atoms and a carbonyl group, could potentially interact with various biological targets .
Biochemical Pathways
The compound’s potential to interact with various biological targets suggests that it could influence multiple pathways .
Result of Action
Given the compound’s potential to interact with various biological targets, it is likely that its effects are complex and multifaceted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,5-Dichlorobenzophenone. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVKIHMGRWRACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150347-09-4 | |
| Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332482 | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzophenone | |
CAS RN |
16611-67-9 | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



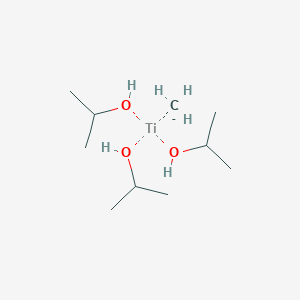

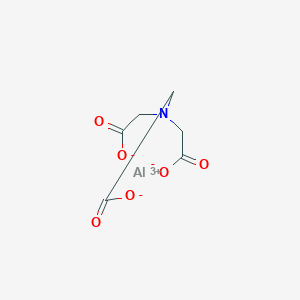
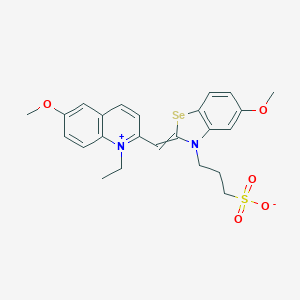
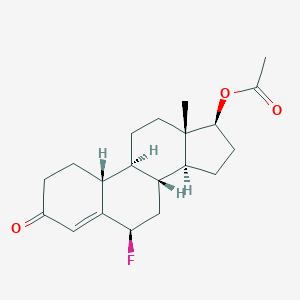
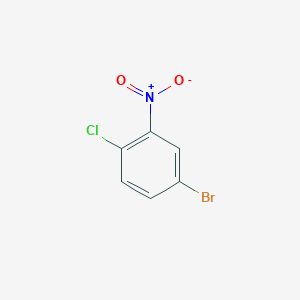
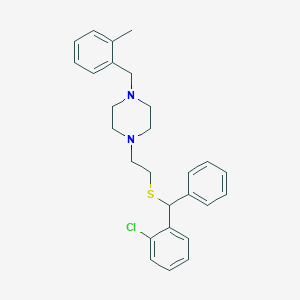
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)


![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
